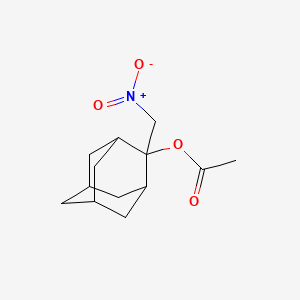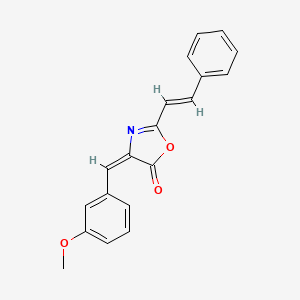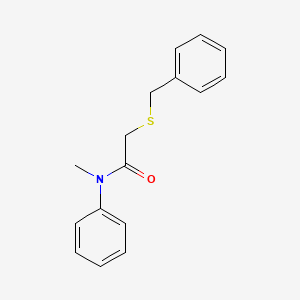
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide, also known as CDCPA, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. CDCPA belongs to the family of acrylamide derivatives, which are known for their anticancer properties.
作用機序
The exact mechanism of action of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is not fully understood. However, it is believed that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide exerts its anticancer effects by targeting various signaling pathways involved in cancer cell growth and survival. For example, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cancer cell survival. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide inhibits the activity of various enzymes, including topoisomerases and proteasomes, which are involved in DNA replication and protein degradation, respectively. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been found to induce oxidative stress in cancer cells, which can lead to cell death. In vivo studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is also stable under normal laboratory conditions. However, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has some limitations. It is insoluble in water and requires the use of organic solvents for experiments. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is also toxic and requires proper handling and disposal.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. One direction is to further investigate the mechanism of action of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. This will help to identify the specific signaling pathways that are targeted by 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide and how they contribute to its anticancer effects. Another direction is to investigate the potential use of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide in combination with other anticancer agents. This may enhance the efficacy of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide and reduce the risk of drug resistance. Furthermore, studies on the pharmacokinetics and toxicity of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide in animal models are needed to evaluate its potential use in humans.
合成法
The synthesis of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 2,6-dichloroaniline in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acryloyl chloride to obtain 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. The yield of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is reported to be around 70%.
科学的研究の応用
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-7-4-10(5-8-11)6-9-14(20)19-15-12(17)2-1-3-13(15)18/h1-9H,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNLJAICXKUSB-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)

![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)